3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one
CAS No.: 868153-39-3
Cat. No.: VC4349869
Molecular Formula: C23H23BrN2O4
Molecular Weight: 471.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868153-39-3 |
|---|---|
| Molecular Formula | C23H23BrN2O4 |
| Molecular Weight | 471.351 |
| IUPAC Name | 6-bromo-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
| Standard InChI | InChI=1S/C23H23BrN2O4/c1-14-5-4-6-19(15(14)2)25-7-9-26(10-8-25)22(27)18-12-16-11-17(24)13-20(29-3)21(16)30-23(18)28/h4-6,11-13H,7-10H2,1-3H3 |
| Standard InChI Key | SJMKIKLFCPNXKN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br)C |
Introduction
3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. It features a piperazine ring substituted with a 2,3-dimethylphenyl group and a chromen-2-one moiety with bromo and methoxy groups at specific positions. This unique structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Molecular Weight and Formula
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Molecular Formula: Not explicitly provided in the search results, but it can be inferred as CHBrNO based on its structure.
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Molecular Weight: Approximately 396.29 g/mol.
Spectroscopic Characterization
Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize this compound's purity and structure.
Synthesis
The synthesis of 3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one typically involves multiple synthetic steps. A common synthetic route includes careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Biological Activity
Research into the specific molecular targets and pathways affected by this compound is ongoing, indicating its potential utility in drug development. The presence of bromine contributes to its reactivity and potential biological activity.
Scientific Applications
This compound has several scientific applications, particularly in medicinal chemistry and pharmacology. Its unique structure makes it suitable for studying interactions with biological targets, which could lead to the development of new therapeutic agents.
Similar Chromen-2-one Derivatives
Other chromen-2-one derivatives, such as 6-bromo-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one, share similar structural features but differ in the substitution pattern on the piperazine ring and the chromen-2-one moiety. These differences can significantly affect their biological activity and chemical properties.
Piperazine-Containing Compounds
Compounds containing piperazine rings, like 6-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline, exhibit diverse pharmacological activities due to their ability to interact with various biological targets .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | Approximately 396.29 g/mol |
| Molecular Formula | Inferred as CHBrNO |
| Spectroscopic Methods | NMR, Mass Spectrometry |
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